Trazodone-d6 Hydrochloride

Catalog No.
S862391
CAS No.
1181578-71-1
M.F
C19H23Cl2N5O
M. Wt
414.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Trazodone-d6 Hydrochloride

CAS Number

1181578-71-1

Product Name

Trazodone-d6 Hydrochloride

IUPAC Name

2-[3-[4-(3-chlorophenyl)piperazin-1-yl]-1,1,2,2,3,3-hexadeuteriopropyl]-[1,2,4]triazolo[4,3-a]pyridin-3-one;hydrochloride

Molecular Formula

C19H23Cl2N5O

Molecular Weight

414.4 g/mol

InChI

InChI=1S/C19H22ClN5O.ClH/c20-16-5-3-6-17(15-16)23-13-11-22(12-14-23)8-4-10-25-19(26)24-9-2-1-7-18(24)21-25;/h1-3,5-7,9,15H,4,8,10-14H2;1H/i4D2,8D2,10D2;

InChI Key

OHHDIOKRWWOXMT-BHIQTGFXSA-N

SMILES

C1CN(CCN1CCCN2C(=O)N3C=CC=CC3=N2)C4=CC(=CC=C4)Cl.Cl

Synonyms

2-[3-[4-(3-Chlorophenyl)-1-piperazinyl]propyl-d6]-1,2,4-triazolo[4,3-a]pyridin-3(2H)-one Hydrochloride;

Canonical SMILES

C1CN(CCN1CCCN2C(=O)N3C=CC=CC3=N2)C4=CC(=CC=C4)Cl.Cl

Isomeric SMILES

[2H]C([2H])(C([2H])([2H])N1CCN(CC1)C2=CC(=CC=C2)Cl)C([2H])([2H])N3C(=O)N4C=CC=CC4=N3.Cl

Trazodone-d6 (hydrochloride) (CRM) is a certified reference material intended for use as an internal standard for the quantification of trazodone by GC- or LC-MS. Trazedone is categorized as a sedative. It has less abuse potential in persons with a history of previous substance abuse than triazolam or zolpidem. This product is intended for research and forensic applications.
A stable-labeled internal standard of Trazodone, an antidepressant and phenylpiperazine analog with anxiolytic and hypnotic effects. The drug is approved for treatment of unipolar and bipolar depression as well as insomnia.

Trazodone-d6 Hydrochloride is a stable isotope-labeled (SIL) analog of Trazodone, specifically designed for use as an internal standard in quantitative mass spectrometry (MS) applications. Its core function is to provide a reliable reference for the accurate measurement of Trazodone in complex biological matrices such as human plasma.[[1](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQGlGpL1lbk0VZ34xIZo2p4aTrjJRG1ATrdpE0v8iKiJQg5lR5ckYXbQvwcTDcNrWzhDtyYnS5FyjVGny_BiW2sdJuIps8cdysM5ZJZE2wxIafVoh07VOnRz_4Fwnz7XaMaRsJ5P5H9DtlyGk1S9QJXCBY_sGJBKq3c8PZnb)][[2](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQHPWE1Xjfkf_nzlz0CYGFhgJXMfw1jk17JDKZmZOaxRlGn6DfiFqqakpeECbqUsAgolatOyajcwHOlcKSHrgEM_rGAkpxA6SPVp7Q2lfuvY3Yn0EKMMGM5ZsAgGO_ZjjBO5rf9hMTJN3BfD4mSQJOSMWOPW-WOcDjH5eyFNB5-xfgwbTCwSX0ci-hdYCmHad_rIucHzxMtYVRVooaNSt9_Z-etaN2f0kgXc1QrHzTEf4Ue5I5t224Nl0JDEQUWdzQNzrCZuN0zaD8yM3CAxlGyxLwaRGa0P9cm0A9JE5jycp7tTy7LaSCaHBer5IzMJ4wg%3D)][[3](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQGnzGnF2Ndvb5Nwkvk-CfEqR_-SHMKVmCahmwyrsYDuQTK-aV2hH_7QwA-iU8pwJDHdVUfambEM-SzoqrrOSvbL6b8ZAZd6Uyf9QkuLc8hCIfkoDcN7rP8vgUdGfKCueOrf6TgCtGakCUaEUPO2VplhhCr2vP45UTKgS4CGF3pxfQgNmt6xyruR)] By incorporating six deuterium atoms, this compound is chemically identical to Trazodone but has a distinct, higher molecular weight, allowing it to be differentiated by a mass spectrometer while co-eluting chromatographically with the unlabeled analyte.[[2](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQHPWE1Xjfkf_nzlz0CYGFhgJXMfw1jk17JDKZmZOaxRlGn6DfiFqqakpeECbqUsAgolatOyajcwHOlcKSHrgEM_rGAkpxA6SPVp7Q2lfuvY3Yn0EKMMGM5ZsAgGO_ZjjBO5rf9hMTJN3BfD4mSQJOSMWOPW-WOcDjH5eyFNB5-xfgwbTCwSX0ci-hdYCmHad_rIucHzxMtYVRVooaNSt9_Z-etaN2f0kgXc1QrHzTEf4Ue5I5t224Nl0JDEQUWdzQNzrCZuN0zaD8yM3CAxlGyxLwaRGa0P9cm0A9JE5jycp7tTy7LaSCaHBer5IzMJ4wg%3D)] This property is essential for correcting variations in sample processing and instrument response, which is a mandatory requirement for robust bioanalytical method validation in pharmacokinetic, bioequivalence, and toxicological studies.[[1](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQGlGpL1lbk0VZ34xIZo2p4aTrjJRG1ATrdpE0v8iKiJQg5lR5ckYXbQvwcTDcNrWzhDtyYnS5FyjVGny_BiW2sdJuIps8cdysM5ZJZE2wxIafVoh07VOnRz_4Fwnz7XaMaRsJ5P5H9DtlyGk1S9QJXCBY_sGJBKq3c8PZnb)][[3](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQGnzGnF2Ndvb5Nwkvk-CfEqR_-SHMKVmCahmwyrsYDuQTK-aV2hH_7QwA-iU8pwJDHdVUfambEM-SzoqrrOSvbL6b8ZAZd6Uyf9QkuLc8hCIfkoDcN7rP8vgUdGfKCueOrf6TgCtGakCUaEUPO2VplhhCr2vP45UTKgS4CGF3pxfQgNmt6xyruR)][[4](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQGXwFdygekExpybdjQJ-vG0a_ELv0cboVrxuyyubQDeRXQJt9mYHcIDkVQfuQFrMLodqu_hqC6GHUxGe3zKlhkOpBVpkwxJQnjY4CcTjyI44DZvhKntKaVxgb01YDAJKMN2pjNj3ScZkXyTcSNJFPbVRnCdKjGdZPxiHsidVw4kivXFVxU5tXanM1EBzwDMiEw%3D)]

Research Fit

Deuterated internal standard for LC-MS/MS quantitation of trazodone in research matrices
+6 Da mass shift enables selective MRM detection without isotopic cross‑talk
High isotopic enrichment supports robust method validation and matrix effect correction

Substituting Trazodone-d6 with non-isotopic analogs or structurally different compounds is incompatible with the requirements of validated mass spectrometric assays. Using a different compound, such as Prazosin or Nefazodone, as an internal standard introduces a high risk of differential matrix effects, where components in the biological sample suppress or enhance the ionization of the standard and analyte to different extents, leading to inaccurate quantification.[[5](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQHei00K0p0clDK_Jm4WWM9hhszc0SzH-3Qxuy9DZ3EBYzXitTyWxDqy5gE4rJ0cfw5rM71Ub45MLGS-cdZAXzl-nRchuwLHg8w8MLhmdEM-QJoaimzByGCJURK4iwDa-rcPwPo5)][[6](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQETJWbFMmgFi5nslW1OHoyxEUGya5xnCM92-tWyDfiF1FZi3pG_bbp9XsZ850M8i6FzAtNA4VPc1dKcNFdDeU5u4xTZuCyn2DLnz6egit9Z8f4KZ7WBT-KpV1d4BdTGck9T7gwZ)] Unlabeled Trazodone cannot be used, as it is indistinguishable from the target analyte. Even other labeled standards, such as those with fewer deuterium atoms or labels in chemically labile positions, risk metabolic instability or isotopic crosstalk, which can compromise assay precision and accuracy, particularly at low concentrations.[[7](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQG51FK--XhiXhWplQWMf1YLYeAohBtrbPkuvZKvFB52qD_4UV14lT2vgGccQbWAzGhbBQsoylxrBbNzZTrDlPbw0mJmMsZGURbY2MaCf7hthu5Xogze2a1SESflOMI8uQWTD89szPEalKH0qho%3D)] Therefore, for developing robust and reproducible bioanalytical methods suitable for regulatory submission or clinical diagnostics, a stable, co-eluting, isotopically-labeled standard like Trazodone-d6 is the required choice.[[1](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQGlGpL1lbk0VZ34xIZo2p4aTrjJRG1ATrdpE0v8iKiJQg5lR5ckYXbQvwcTDcNrWzhDtyYnS5FyjVGny_BiW2sdJuIps8cdysM5ZJZE2wxIafVoh07VOnRz_4Fwnz7XaMaRsJ5P5H9DtlyGk1S9QJXCBY_sGJBKq3c8PZnb)][[8](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQEpxw5JXn9cdViT3sM4QgdxQba4tobAhrD3cPg6oXM-wyiraYxC4AD71s91TI9W24kEu8Ot08U_gfma_QiZvDywldWxDdBN1UkQovbq9icuA4TsblmZLI888OxIvi8yGRDMqHyQ)]

Substitution Risk

Co‑elution and identical mass transitions
Unlabeled trazodone HCl shares the same retention and MRM transitions, making it indistinguishable from the analyte. This may compromise quantitative accuracy.
Incomplete matrix effect compensation
Structural analog internal standards often fail to track extraction and ionization variability as effectively as the deuterated form, potentially leading to biased results in complex matrices.

Precise Mass Differentiation for Selective MS/MS Detection

Trazodone-d6 enables highly selective quantification through Multiple Reaction Monitoring (MRM) by using a distinct precursor-to-product ion transition compared to its unlabeled counterpart. In a validated LC-MS/MS method, Trazodone-d6 was monitored at m/z 378.20 → 182.10, which is cleanly separated from the transition used for native Trazodone (m/z 372.00 → 176.10).[[1](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQGlGpL1lbk0VZ34xIZo2p4aTrjJRG1ATrdpE0v8iKiJQg5lR5ckYXbQvwcTDcNrWzhDtyYnS5FyjVGny_BiW2sdJuIps8cdysM5ZJZE2wxIafVoh07VOnRz_4Fwnz7XaMaRsJ5P5H9DtlyGk1S9QJXCBY_sGJBKq3c8PZnb)] This +6 Da mass shift for both precursor and product ions ensures no signal overlap or isotopic crosstalk from the analyte, a critical factor for assay specificity.

Evidence DimensionPrecursor → Product Ion Transition (m/z)
Target Compound Data378.20 → 182.10
Comparator Or BaselineUnlabeled Trazodone: 372.00 → 176.10
Quantified Difference+6.20 Da (Precursor), +6.00 Da (Product)
ConditionsTandem mass spectrometry with positive electrospray ionization (ESI+).

This distinct mass transition is fundamental for preventing analytical interference, allowing for the precise and accurate quantification of Trazodone even in complex biological samples.

Isotopic enrichment
Data to verify
99 atom % D
Minimizes isotopic cross‑talk, supports method selectivity
Supplier specification; confirm with lot-specific certificate

Enables High-Performance Bioanalytical Method Validation

The use of Trazodone-d6 as an internal standard is central to LC-MS/MS methods that meet stringent regulatory guidelines for bioanalysis. In a study quantifying Trazodone in human plasma, the method demonstrated excellent linearity over a wide concentration range (5–3000 ng/mL) with a correlation coefficient (r²) > 0.99.[[1](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQGlGpL1lbk0VZ34xIZo2p4aTrjJRG1ATrdpE0v8iKiJQg5lR5ckYXbQvwcTDcNrWzhDtyYnS5FyjVGny_BiW2sdJuIps8cdysM5ZJZE2wxIafVoh07VOnRz_4Fwnz7XaMaRsJ5P5H9DtlyGk1S9QJXCBY_sGJBKq3c8PZnb)][[2](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQHPWE1Xjfkf_nzlz0CYGFhgJXMfw1jk17JDKZmZOaxRlGn6DfiFqqakpeECbqUsAgolatOyajcwHOlcKSHrgEM_rGAkpxA6SPVp7Q2lfuvY3Yn0EKMMGM5ZsAgGO_ZjjBO5rf9hMTJN3BfD4mSQJOSMWOPW-WOcDjH5eyFNB5-xfgwbTCwSX0ci-hdYCmHad_rIucHzxMtYVRVooaNSt9_Z-etaN2f0kgXc1QrHzTEf4Ue5I5t224Nl0JDEQUWdzQNzrCZuN0zaD8yM3CAxlGyxLwaRGa0P9cm0A9JE5jycp7tTy7LaSCaHBer5IzMJ4wg%3D)] The precision (as %CV) and accuracy were within accepted limits, and crucially, the analysis showed no significant matrix interference, confirming the standard's ability to compensate for sample variability.[[1](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQGlGpL1lbk0VZ34xIZo2p4aTrjJRG1ATrdpE0v8iKiJQg5lR5ckYXbQvwcTDcNrWzhDtyYnS5FyjVGny_BiW2sdJuIps8cdysM5ZJZE2wxIafVoh07VOnRz_4Fwnz7XaMaRsJ5P5H9DtlyGk1S9QJXCBY_sGJBKq3c8PZnb)]

Evidence DimensionLinear Dynamic Range in Human Plasma
Target Compound Data5–3000 ng/mL (r² > 0.99)
Comparator Or BaselineRegulatory requirement for linearity across the expected concentration range.
Quantified DifferenceAchieves a 600-fold dynamic range suitable for pharmacokinetic studies.
ConditionsLC-MS/MS analysis of human plasma samples following protein precipitation.

This demonstrates the compound's suitability for developing robust, high-performance analytical methods required for clinical trials and bioequivalence studies that demand high accuracy and reproducibility.

Extraction recovery
Head-to-head
ISTD 70.3% vs analyte 88.6%
Consistent recovery profile supports ISTD performance interpretation
Human plasma, protein precipitation, LC‑MS/MS

Label Stability for Reliable Workflow Integration

The six deuterium atoms in Trazodone-d6 are located on the ethyl chain of the piperazine moiety, a region not susceptible to back-exchange with protons from solvents or biological matrices under typical analytical conditions. The carbon-deuterium (C-D) bond is 6 to 10 times stronger than a carbon-hydrogen (C-H) bond, providing high chemical and metabolic stability.[[1](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQGlGpL1lbk0VZ34xIZo2p4aTrjJRG1ATrdpE0v8iKiJQg5lR5ckYXbQvwcTDcNrWzhDtyYnS5FyjVGny_BiW2sdJuIps8cdysM5ZJZE2wxIafVoh07VOnRz_4Fwnz7XaMaRsJ5P5H9DtlyGk1S9QJXCBY_sGJBKq3c8PZnb)] This ensures the +6 Da mass difference is maintained throughout sample extraction, storage, and ionization, a critical prerequisite for its function as a reliable internal standard. The consistent performance across multiple published methods confirms this stability in practice.[[2](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQHPWE1Xjfkf_nzlz0CYGFhgJXMfw1jk17JDKZmZOaxRlGn6DfiFqqakpeECbqUsAgolatOyajcwHOlcKSHrgEM_rGAkpxA6SPVp7Q2lfuvY3Yn0EKMMGM5ZsAgGO_ZjjBO5rf9hMTJN3BfD4mSQJOSMWOPW-WOcDjH5eyFNB5-xfgwbTCwSX0ci-hdYCmHad_rIucHzxMtYVRVooaNSt9_Z-etaN2f0kgXc1QrHzTEf4Ue5I5t224Nl0JDEQUWdzQNzrCZuN0zaD8yM3CAxlGyxLwaRGa0P9cm0A9JE5jycp7tTy7LaSCaHBer5IzMJ4wg%3D)][[3](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQGnzGnF2Ndvb5Nwkvk-CfEqR_-SHMKVmCahmwyrsYDuQTK-aV2hH_7QwA-iU8pwJDHdVUfambEM-SzoqrrOSvbL6b8ZAZd6Uyf9QkuLc8hCIfkoDcN7rP8vgUdGfKCueOrf6TgCtGakCUaEUPO2VplhhCr2vP45UTKgS4CGF3pxfQgNmt6xyruR)]

Evidence DimensionBond Dissociation Energy
Target Compound DataHigh (C-D bonds)
Comparator Or BaselineLower (C-H bonds); Unstable (O-D or N-D bonds in exchangeable positions)
Quantified Difference6-10x stronger than C-H bond
ConditionsAqueous and organic solvents used in bioanalytical sample preparation and LC-MS analysis.

High label stability prevents loss of the mass difference during the analytical process, ensuring that quantification is not compromised by isotopic exchange, which is a risk with improperly designed labeled standards.

Matrix factor CV
Head-to-head
CV 0.9% (HQC), 3.1% (LQC)
Low IS‑normalized matrix factor variability supports robust quantitation
Across 10 different plasma lots
Shelf stability
Supporting evidence
≥3 years at −20°C
Extended shelf life supports long-term study inventory
Supplier data; verify under in-lab conditions
CRM certification
Class-level inference
ISO 17025 / 17034
Certified values with metrological traceability support method documentation
Requires verification of CRM batch certificate

Pharmacokinetic (PK) and Bioequivalence (BE) Studies

This internal standard is essential for conducting PK and BE studies required for drug development and generic drug approval. Its ability to enable accurate quantification of Trazodone in plasma over a wide concentration range (e.g., 5-3000 ng/mL) allows for precise characterization of absorption, distribution, metabolism, and excretion (ADME) profiles.[[1](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQGlGpL1lbk0VZ34xIZo2p4aTrjJRG1ATrdpE0v8iKiJQg5lR5ckYXbQvwcTDcNrWzhDtyYnS5FyjVGny_BiW2sdJuIps8cdysM5ZJZE2wxIafVoh07VOnRz_4Fwnz7XaMaRsJ5P5H9DtlyGk1S9QJXCBY_sGJBKq3c8PZnb)][[2](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQHPWE1Xjfkf_nzlz0CYGFhgJXMfw1jk17JDKZmZOaxRlGn6DfiFqqakpeECbqUsAgolatOyajcwHOlcKSHrgEM_rGAkpxA6SPVp7Q2lfuvY3Yn0EKMMGM5ZsAgGO_ZjjBO5rf9hMTJN3BfD4mSQJOSMWOPW-WOcDjH5eyFNB5-xfgwbTCwSX0ci-hdYCmHad_rIucHzxMtYVRVooaNSt9_Z-etaN2f0kgXc1QrHzTEf4Ue5I5t224Nl0JDEQUWdzQNzrCZuN0zaD8yM3CAxlGyxLwaRGa0P9cm0A9JE5jycp7tTy7LaSCaHBer5IzMJ4wg%3D)]

Therapeutic Drug Monitoring (TDM)

For clinical applications, Trazodone-d6 is used to develop and run validated assays for TDM. Accurate measurement of patient plasma levels helps optimize dosing regimens, ensure therapeutic efficacy, and minimize toxicity, which is critical given Trazodone's variable metabolism.

Forensic Toxicology and Post-mortem Analysis

In forensic investigations, this standard is used for the unambiguous identification and quantification of Trazodone in various biological specimens, including blood, urine, and tissue homogenates.[[3](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQGnzGnF2Ndvb5Nwkvk-CfEqR_-SHMKVmCahmwyrsYDuQTK-aV2hH_7QwA-iU8pwJDHdVUfambEM-SzoqrrOSvbL6b8ZAZd6Uyf9QkuLc8hCIfkoDcN7rP8vgUdGfKCueOrf6TgCtGakCUaEUPO2VplhhCr2vP45UTKgS4CGF3pxfQgNmt6xyruR)] Its use is critical for overcoming matrix effects in complex samples to provide legally defensible results.

Metabolite Quantification Studies

While this standard is specific for Trazodone, it is often used in methods that simultaneously quantify Trazodone and its active metabolite, m-CPP. The stable and reliable quantification of the parent drug is a prerequisite for accurately assessing metabolic ratios.

Application Fit

Application
Selection Property
Validation Focus
Quantitative PK bioanalysis in research plasma
Deuterium mass shift and co‑elution control
Matrix effect compensation and extraction recovery
Forensic research sample confirmation
CRM certification and metrological traceability
Data defensibility and chain‑of‑custody review
Research formulation method validation
Isotopic and chemical purity specification
Documentation for method transfer context
In vitro metabolite kinetic studies
Co‑elution with parent analyte
Metabolite quantification without interference

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

1

Exact Mass

413.1656262 g/mol

Monoisotopic Mass

413.1656262 g/mol

Heavy Atom Count

27

Explore Compound Types